13-fluoro-5-(2-oxo-1H-pyridine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one 13-fluoro-5-(2-oxo-1H-pyridine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Brand Name: Vulcanchem
CAS No.: 2034275-90-4
VCID: VC7137822
InChI: InChI=1S/C17H13FN4O3/c18-10-3-4-14-20-13-5-7-21(9-12(13)17(25)22(14)8-10)16(24)11-2-1-6-19-15(11)23/h1-4,6,8H,5,7,9H2,(H,19,23)
SMILES: C1CN(CC2=C1N=C3C=CC(=CN3C2=O)F)C(=O)C4=CC=CNC4=O
Molecular Formula: C17H13FN4O3
Molecular Weight: 340.314

13-fluoro-5-(2-oxo-1H-pyridine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

CAS No.: 2034275-90-4

Cat. No.: VC7137822

Molecular Formula: C17H13FN4O3

Molecular Weight: 340.314

* For research use only. Not for human or veterinary use.

13-fluoro-5-(2-oxo-1H-pyridine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one - 2034275-90-4

Specification

CAS No. 2034275-90-4
Molecular Formula C17H13FN4O3
Molecular Weight 340.314
IUPAC Name 13-fluoro-5-(2-oxo-1H-pyridine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Standard InChI InChI=1S/C17H13FN4O3/c18-10-3-4-14-20-13-5-7-21(9-12(13)17(25)22(14)8-10)16(24)11-2-1-6-19-15(11)23/h1-4,6,8H,5,7,9H2,(H,19,23)
Standard InChI Key BXIJQALBNSMPNP-UHFFFAOYSA-N
SMILES C1CN(CC2=C1N=C3C=CC(=CN3C2=O)F)C(=O)C4=CC=CNC4=O

Introduction

Synthesis Pathways

While specific synthesis protocols for this compound are not detailed in the sources provided, general strategies for similar heterocyclic compounds involve:

  • Cyclization Reactions:

    • Formation of the triazatricyclic core typically involves condensation reactions using nitrogen-containing precursors.

    • Pyridine derivatives are often introduced via Knoevenagel or Michael addition reactions.

  • Fluorination:

    • The introduction of fluorine at position 13 can be achieved through selective electrophilic or nucleophilic fluorination reactions.

  • Carbonyl Group Addition:

    • The pyridine carbonyl group is likely introduced via acylation or oxidative coupling.

General Reaction Scheme (Hypothetical)

PrecursorsCyclizationIntermediateFluorinationFinal Compound\text{Precursors} \xrightarrow{\text{Cyclization}} \text{Intermediate} \xrightarrow{\text{Fluorination}} \text{Final Compound}

Analytical Characterization

For compounds like this, characterization typically involves:

  • Spectroscopy:

    • Nuclear Magnetic Resonance (NMR) for structural elucidation.

    • Infrared (IR) spectroscopy to confirm functional groups (e.g., carbonyl stretching).

  • Mass Spectrometry (MS):

    • Used to determine molecular weight and fragmentation patterns.

  • X-Ray Crystallography:

    • Provides detailed three-dimensional structural information.

Potential Applications

The compound’s structure suggests potential applications in various fields:

  • Pharmacology:

    • The fluorinated tricyclic framework is common in drugs targeting central nervous system disorders or as enzyme inhibitors.

    • Pyridine derivatives are known for their anti-inflammatory and antimicrobial properties.

  • Material Science:

    • Due to its rigid aromatic structure, it may have applications in organic electronics or as a precursor for advanced materials.

  • Biological Activity Screening:

    • Similar compounds have been tested as inhibitors of enzymes like cyclooxygenase or kinases.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator